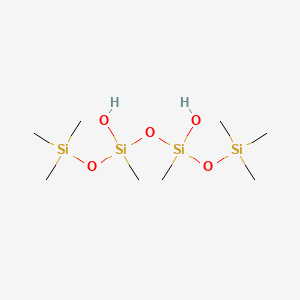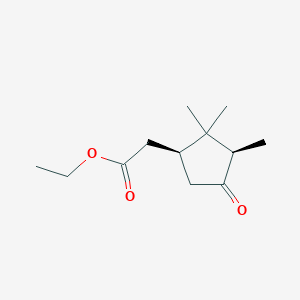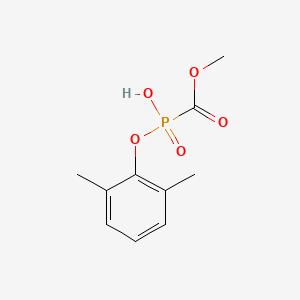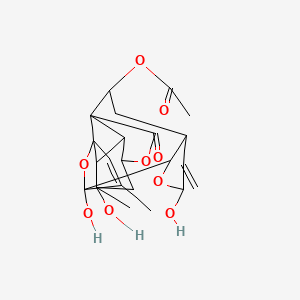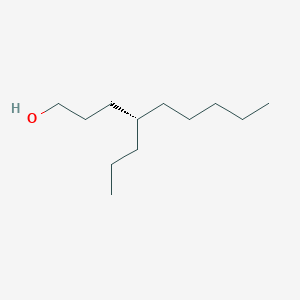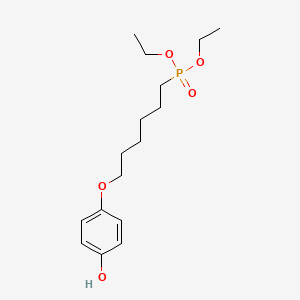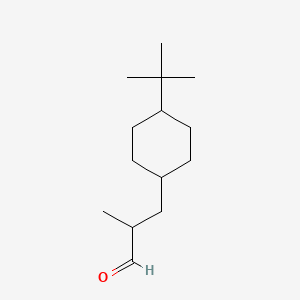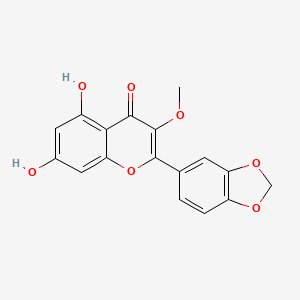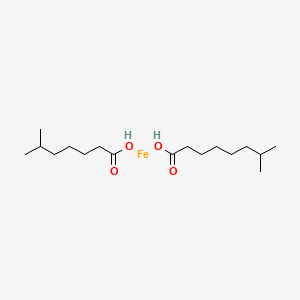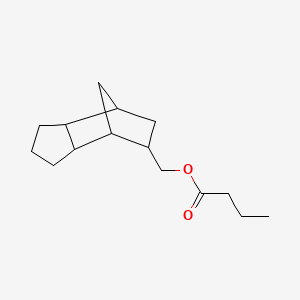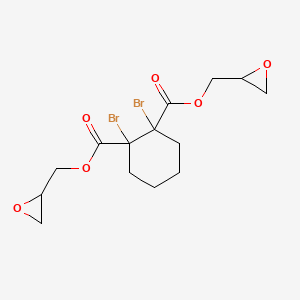
Bis(2,3-epoxypropyl) dibromocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 301-711-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled conditions, involving the use of solvents such as ethanol or methanol. The process involves the following steps:
Formation of acetone cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. Some of the key reactions include:
Radical Initiation: The compound decomposes upon heating, forming free radicals that initiate polymerization reactions.
Oxidation: Under certain conditions, it can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Radical Polymerization: Commonly used in the presence of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Polymers: The primary products formed from radical polymerization reactions are various types of polymers, depending on the monomers used.
Oxides: Oxidation reactions can produce oxides of the compound.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s ability to generate radicals makes it a valuable tool in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in radical polymerization and oxidation reactions.
Azobisisobutyronitrile (AIBN): A closely related compound with similar radical initiation properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and radical generation efficiency. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
94031-06-8 |
|---|---|
Molecular Formula |
C14H18Br2O6 |
Molecular Weight |
442.10 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 1,2-dibromocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18Br2O6/c15-13(11(17)21-7-9-5-19-9)3-1-2-4-14(13,16)12(18)22-8-10-6-20-10/h9-10H,1-8H2 |
InChI Key |
HHOZHVMHLISZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)(C(=O)OCC2CO2)Br)(C(=O)OCC3CO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


